molecular formula C18H29NO3S B2697013 3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide CAS No. 946201-33-8

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B2697013
CAS No.: 946201-33-8
M. Wt: 339.49
InChI Key: RHNIZMGKFYUXIN-UHFFFAOYSA-N
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Description

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonyl group attached to a cyclohexylmethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-(tert-butyl)-4-methoxyphenylsulfonyl chloride with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which 3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound useful in drug development .

Biological Activity

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide, also known by its chemical structure and CAS number 139290-70-3, has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for a variety of pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula for this compound is C16H25N2O2S, with a molecular weight of approximately 307.45 g/mol. The structure features a sulfonamide group attached to a tert-butyl and cyclohexyl moiety, along with a methoxy and methyl group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC16H25N2O2S
Molecular Weight307.45 g/mol
CAS Number139290-70-3
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities, primarily due to their ability to interact with enzymes and receptors. The specific biological activities of this compound include:

Antitumor Activity

Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. The mechanism often involves the inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are associated with tumor progression. The inhibition constants (IC50 values) have been reported in the range of nanomolar concentrations, indicating potent inhibitory effects .

Enzyme TargetIC50 Value (nM)
Carbonic Anhydrase II80.3
Carbonic Anhydrase IX29.0
Carbonic Anhydrase XII40.6

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the effects of various sulfonamide derivatives on the viability of MDA-MB-231 and HT-29 cells under normoxic and hypoxic conditions. The results indicated that certain derivatives significantly reduced cell viability, suggesting a potential therapeutic role in cancer treatment .
  • Mechanistic Insights :
    Research employing molecular docking studies revealed that the binding affinity of this compound to CA IX is significantly higher compared to traditional inhibitors, indicating a promising lead compound for developing selective CA inhibitors .

Properties

IUPAC Name

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-18(2,3)16-13-15(11-12-17(16)22-5)23(20,21)19(4)14-9-7-6-8-10-14/h11-14H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNIZMGKFYUXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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